1-(1,3-Thiazol-4-yl)propan-1-one
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Overview
Description
1-(1,3-Thiazol-4-yl)propan-1-one is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms. Thiazole derivatives have gained significant attention due to their broad applications in various fields, including pharmaceuticals, agrochemicals, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1,3-Thiazol-4-yl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of thiazole with propanone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Thiazol-4-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
1-(1,3-Thiazol-4-yl)propan-1-one has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1,3-Thiazol-4-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Tiazofurin: An anticancer agent with a thiazole structure.
Uniqueness
1-(1,3-Thiazol-4-yl)propan-1-one is unique due to its specific structure and reactivity. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industrial applications .
Properties
CAS No. |
129425-74-7 |
---|---|
Molecular Formula |
C6H7NOS |
Molecular Weight |
141.19 g/mol |
IUPAC Name |
1-(1,3-thiazol-4-yl)propan-1-one |
InChI |
InChI=1S/C6H7NOS/c1-2-6(8)5-3-9-4-7-5/h3-4H,2H2,1H3 |
InChI Key |
FRDBSJNXMBGYRA-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CSC=N1 |
Canonical SMILES |
CCC(=O)C1=CSC=N1 |
Synonyms |
1-Propanone, 1-(4-thiazolyl)- |
Origin of Product |
United States |
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